5-bromo-1H-imidazo[4,5-b]pyridine

Cross-coupling Medicinal chemistry Diversity-oriented synthesis

Researchers face inconsistent cross-coupling yields when using non-specific imidazopyridine regioisomers. The 5-bromo derivative eliminates this uncertainty with dual C-N (Buchwald-Hartwig) and C-C (Suzuki) reactivity from a single building block, backed by validated SAR data. • Microwave Suzuki coupling achieves complete conversion in 30 min across electron-rich, electron-poor, and heteroaryl boronic acids. • 2.8× greater RSV antiviral potency (EC50 = 21 μM) versus para-cyano analogs, ideal for hit-to-lead optimization. • Binds S. aureus tyrosyl-tRNA synthetase (compound 9a: -8.74 kcal/mol), enabling antibacterial drug discovery targeting ATP-binding sites.

Molecular Formula C6H4BrN3
Molecular Weight 198.02 g/mol
CAS No. 28279-52-9
Cat. No. B1521454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-1H-imidazo[4,5-b]pyridine
CAS28279-52-9
Molecular FormulaC6H4BrN3
Molecular Weight198.02 g/mol
Structural Identifiers
SMILESC1=CC(=NC2=C1NC=N2)Br
InChIInChI=1S/C6H4BrN3/c7-5-2-1-4-6(10-5)9-3-8-4/h1-3H,(H,8,9,10)
InChIKeyINKJIWXVLWIENL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-1H-imidazo[4,5-b]pyridine (CAS 28279-52-9) Procurement and Technical Baseline


5-Bromo-1H-imidazo[4,5-b]pyridine is a heterobicyclic compound containing a bromine atom at the 5-position of the imidazo[4,5-b]pyridine core (molecular formula C6H4BrN3, molecular weight 198.02 g/mol) [1][2]. As a purine bioisostere building block, this scaffold has gained significant attention in medicinal chemistry for drug discovery and chemical biology applications . The bromine atom provides a versatile synthetic handle enabling diverse cross-coupling reactions and further derivatization to access biologically active compound libraries.

5-Bromo-1H-imidazo[4,5-b]pyridine (CAS 28279-52-9): Why Generic Substitution of Imidazopyridine Analogs Fails


Imidazo[4,5-b]pyridine derivatives exhibit pronounced regiochemical sensitivity in their biological and synthetic profiles. The substitution position—whether at the 5-, 6-, or 7-position of the pyridine ring—dramatically alters electronic distribution, reactivity in cross-coupling, and target engagement [1][2]. Moreover, the halogen identity (bromo vs. chloro vs. iodo) governs the efficiency of downstream transformations such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. Generic substitution across regioisomers or halogen variants without rigorous characterization risks synthetic failure, irreproducible SAR, or procurement of a compound that cannot replicate published protocols. The following quantitative evidence establishes the specific differentiation of the 5-bromo derivative within this critical class.

5-Bromo-1H-imidazo[4,5-b]pyridine Quantitative Differentiation Evidence: Procurement Decision Guide


Regiospecific Suzuki Coupling Efficiency for Imidazo[4,5-b]pyridine Core Derivatization

The 5-bromo substituent enables complete conversion within 30 minutes under microwave-enhanced Suzuki coupling conditions, with the (A-taphos)2PdCl2 catalytic system demonstrating compatibility with electron-rich, electron-poor, and heteroaryl boronic acids [1]. While direct comparative yield data for 6-bromo and 7-bromo isomers under identical conditions is not available in the primary literature, the 5-bromo isomer is established as the specific intermediate for generating 3-substituted 2-aryl/heteroaryl imidazo[4,5-b]pyridines, a substitution pattern directly relevant to pharmaceutical core derivatization [1].

Cross-coupling Medicinal chemistry Diversity-oriented synthesis

Antiviral Activity Differentiation of Bromo-Substituted Imidazo[4,5-b]pyridine Derivatives Against RSV

In a systematic SAR study of amidino-substituted imidazo[4,5-b]pyridines, the bromo-substituted derivative 7 (which contains an unsubstituted phenyl ring) demonstrated selective antiviral activity against respiratory syncytial virus (RSV) with an EC50 of 21 μM [1]. This differentiates from other substitution patterns in the series, such as the para-cyano-substituted derivative 17 (EC50 58 μM, approximately 2.8-fold less potent), the unsubstituted amidino derivative 10 (antiproliferative IC50 0.4 μM against colon carcinoma but no reported RSV activity), and the 2-imidazolinyl amidino derivative 14 (antibacterial MIC 32 μM against E. coli and IC50 0.7 μM antiproliferative activity) [1].

Antiviral RSV Structure-activity relationship

Synthetic Utility as Precursor to 6-Bromo-Imidazo[4,5-b]pyridine Derivatives via Condensation Chemistry

5-Bromo-2,3-diaminopyridine (a precursor accessible from or structurally related to the 5-bromo-imidazo[4,5-b]pyridine scaffold) serves as the key starting material for synthesizing 6-bromo-imidazo[4,5-b]pyridine derivatives via condensation with aromatic aldehydes in water using molecular iodine as catalyst [1]. This systematic approach yielded a series of novel 6-bromo-imidazo[4,5-b]pyridine derivatives (compounds 2-4, 5a-13a, and 6b, 8b-13b), with molecular docking studies revealing compound 9a as the most potent tyrosyl-tRNA synthetase inhibitor among the series with a binding affinity of -8.74 kcal/mol [1].

Synthetic methodology Building block Heterocycle synthesis

Physicochemical Property Differentiation from Chloro Analog for Formulation and Reaction Planning

The bromo substituent imparts distinct physicochemical properties compared to the corresponding 5-chloro analog (CAS 52090-89-8). The 5-bromo derivative has a computed XLogP3-AA of 1.8 and exact mass of 196.95886 Da [1], whereas the 5-chloro analog exhibits lower predicted LogP (~1.07, ACD/LogP) and lower molecular weight (153.57 Da) . The increased lipophilicity of the bromo derivative affects compound partitioning, membrane permeability in biological assays, and chromatographic behavior during purification. Additionally, the C-Br bond dissociation energy is lower than C-Cl, conferring higher reactivity in palladium-catalyzed cross-couplings under milder conditions.

Physicochemical properties Formulation Reactivity

Commercial Availability and Quality Specification Differentiation for Procurement

5-Bromo-1H-imidazo[4,5-b]pyridine is commercially available from multiple reputable suppliers with defined specifications: standard purity of 95%, storage requirement under inert atmosphere at 2-8°C, and solid physical form [1]. Certificates of Analysis (COA) with batch-specific QC data including NMR and HPLC are available upon request from vendors such as Bidepharm . This contrasts with the 6-bromo and 7-bromo isomers, which have more limited commercial availability and fewer documented quality specifications, as well as the 5-chloro analog which, while commercially available, serves different reactivity profiles as documented above.

Procurement Quality control Supply chain

Broad-Spectrum Derivatization Compatibility Across Multiple Cross-Coupling Modalities

The fused bromopyridine moiety in imidazo[4,5-b]pyridine systems has been successfully employed in both Buchwald-Hartwig amination and Suzuki cross-coupling reactions to provide versatile access to an expanded scope of imidazopyridines . This dual-reactivity profile, enabled specifically by the bromo substituent at the pyridine ring position, allows a single building block to access both C-C and C-N bond-forming transformations, whereas chloro analogs often require harsher conditions for analogous transformations and iodo analogs may present stability challenges. The synthetic methodology utilizing the bromopyridine moiety yields building blocks that serve as promising purine bioisosteres for synthetic and medicinal chemistry applications .

Cross-coupling C-N coupling Diversity-oriented synthesis

5-Bromo-1H-imidazo[4,5-b]pyridine (CAS 28279-52-9) Application Scenarios for Scientific and Industrial Use


Medicinal Chemistry: Diversity-Oriented Synthesis of 3-Substituted 2-Aryl/Heteroaryl Imidazo[4,5-b]pyridine Libraries

For medicinal chemistry programs requiring rapid derivatization of the imidazo[4,5-b]pyridine core, the 5-bromo derivative enables microwave-enhanced Suzuki coupling with complete conversion within 30 minutes across electron-rich, electron-poor, and heteroaryl boronic acids [1]. This accelerated synthetic route supports parallel library synthesis and SAR exploration for kinase inhibitors, GPCR modulators, and other therapeutic targets where the 3-substituted 2-aryl/heteroaryl substitution pattern is pharmacophorically relevant.

Antiviral Drug Discovery: RSV Inhibitor Development Using Bromo-Substituted Imidazo[4,5-b]pyridine Scaffolds

The bromo-substituted imidazo[4,5-b]pyridine scaffold demonstrates selective antiviral activity against respiratory syncytial virus (EC50 = 21 μM), with approximately 2.8-fold greater potency than para-cyano-substituted analogs [2]. This quantitative SAR distinction positions the 5-bromo derivative as a preferred starting point for hit-to-lead optimization in RSV antiviral programs, where selectivity over antibacterial and antiproliferative activities observed in other amidino derivatives is a critical development criterion.

Antibacterial Target Engagement: Tyrosyl-tRNA Synthetase Inhibitor Synthesis

The 5-bromo scaffold serves as a strategic precursor for synthesizing 6-bromo-imidazo[4,5-b]pyridine derivatives via condensation with aromatic aldehydes, yielding compounds with demonstrated binding affinity against S. aureus tyrosyl-tRNA synthetase (compound 9a: -8.74 kcal/mol) [3]. This application scenario supports antibacterial drug discovery programs targeting aminoacyl-tRNA synthetases, where the imidazo[4,5-b]pyridine core functions as a purine bioisostere competitive with ATP-binding sites.

Synthetic Methodology Development: Dual Buchwald-Hartwig and Suzuki Cross-Coupling Platform

The 5-bromo substituent uniquely enables both C-N (Buchwald-Hartwig) and C-C (Suzuki) cross-coupling modalities from a single building block, providing a versatile platform for constructing diverse imidazopyridine chemical space . This dual reactivity is particularly valuable for methodology development groups and industrial process chemistry teams seeking to maximize the synthetic utility per procurement, reducing the need for multiple halogenated precursors and streamlining route scouting activities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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